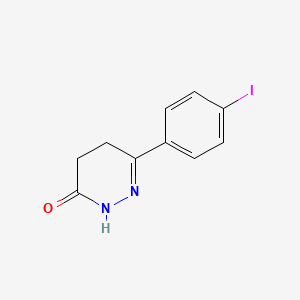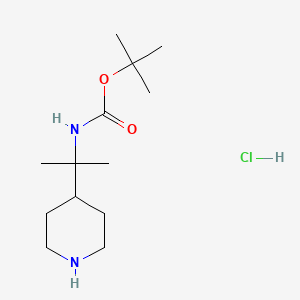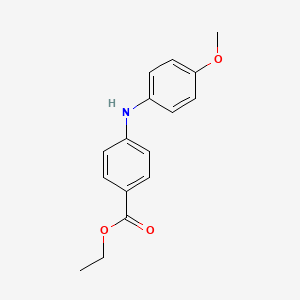![molecular formula C9H8BrNO2S B13846733 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor thieno[3,2-c]pyridine derivative, followed by hydroxymethylation and methylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine or N-bromosuccinimide for bromination, and formaldehyde for hydroxymethylation, are used in these steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of various substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Bromo-2-(hydroxymethyl)-5-ethylthieno[3,2-c]pyridin-4-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can significantly influence its chemical reactivity and biological activity. Bromine is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
Properties
Molecular Formula |
C9H8BrNO2S |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
7-bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H8BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-3,12H,4H2,1H3 |
InChI Key |
WQDGVKZLNGVSPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
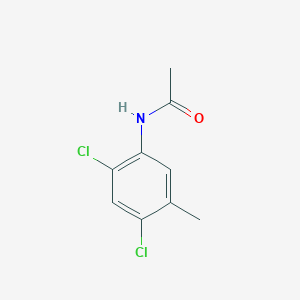

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
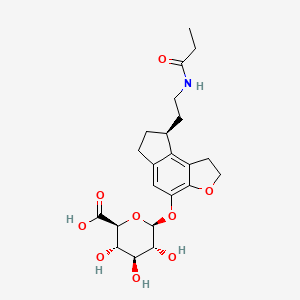
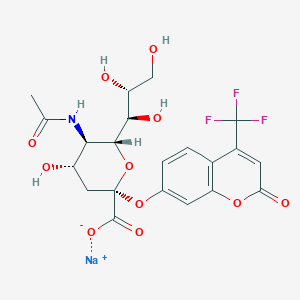

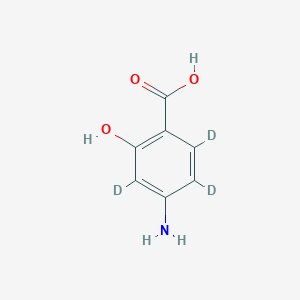
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
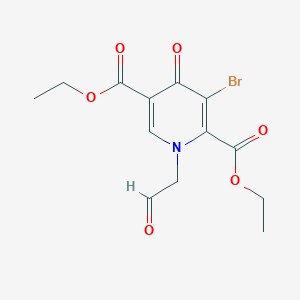
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
